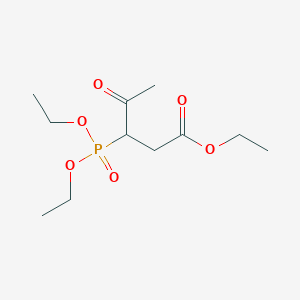

Ethyl 3-diethoxyphosphoryl-4-oxopentanoate

Description

Contextualization of Organophosphorus Compounds in Modern Organic Synthesis

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are integral to modern organic synthesis. Their diverse reactivity and functional roles have established them as indispensable tools for chemists.

The study of phosphorus dates back to its discovery by Hennig Brand in 1669. nih.gov However, the systematic investigation of organophosphorus compounds began in the 19th century, with Jean Pierre Boudet's synthesis of a "phosphoric ether" in the 1820s and Franz Anton Voegeli's creation of triethyl phosphate (B84403) in 1848. researchgate.net A pivotal moment in the field was the development of the Michaelis-Arbuzov reaction in 1898, which provided a fundamental method for forming carbon-phosphorus bonds and synthesizing phosphonates. nih.gov The 20th century witnessed a rapid expansion of organophosphorus chemistry, spurred initially by the development of highly toxic nerve agents like tabun (B1200054) but later branching into extensive applications in agriculture, medicine, and materials science. nih.govresearchgate.net This evolution led to the discovery of key synthetic transformations, such as the Wittig reaction, which solidified the role of organophosphorus compounds as essential reagents in academic and industrial laboratories. researchgate.netnih.gov

The applications of organophosphorus compounds in synthesis are extensive. frontiersin.orgresearchgate.net They function as powerful reagents in a variety of named reactions, including the Staudinger reduction and the Mitsunobu reaction. wikipedia.org Organophosphines are widely used as nucleophilic catalysts and, perhaps most significantly, as ligands in homogeneous catalysis. wikipedia.orgbdu.ac.in The electronic and steric properties of phosphine (B1218219) ligands can be finely tuned, influencing the reactivity and selectivity of transition metal catalysts in cross-coupling reactions and asymmetric hydrogenations. frontiersin.orgbdu.ac.in Furthermore, phosphonates are recognized as crucial intermediates and reagents, while phosphates serve as flame retardants, plasticizers, and are fundamentally important in biological systems like adenosine (B11128) triphosphate (ATP). bdu.ac.innih.gov

| Class of Organophosphorus Compound | Primary Application in Synthesis | Example Reaction/Use |

| Phosphonium (B103445) Ylides | Alkene synthesis | Wittig Reaction nih.govadichemistry.com |

| Phosphines | Ligands for metal catalysts, Nucleophilic catalysts | Homogeneous Catalysis, Baylis-Hillman Reaction frontiersin.orgwikipedia.org |

| Phosphites | Reagents for C-P bond formation | Michaelis-Arbuzov Reaction, Perkow Reaction wikipedia.org |

| Phosphonates | Alkene synthesis (modified), Herbicides | Horner-Wadsworth-Emmons Reaction, Glyphosate bdu.ac.inalfa-chemistry.com |

This table provides a summary of major applications for different classes of organophosphorus compounds.

Phosphonates are central to the Horner-Wadsworth-Emmons (HWE) reaction, a widely used modification of the Wittig reaction for synthesizing alkenes. alfa-chemistry.comwikipedia.org Discovered by Leopold Horner and further developed by William Wadsworth and William Emmons, this reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone. wikipedia.orgtcichemicals.com

The key advantages of the HWE reaction over the traditional Wittig reaction include:

Increased Nucleophilicity : The carbanions generated from phosphonates are generally more nucleophilic and less basic than Wittig ylides, allowing them to react efficiently with a broader range of carbonyl compounds, including sterically hindered ketones. wikipedia.orgnrochemistry.com

Simplified Purification : The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed by aqueous extraction. nih.govalfa-chemistry.com This is a significant improvement over the often-difficult separation of triphenylphosphine (B44618) oxide produced in the Wittig reaction. adichemistry.com

Stereoselectivity : The HWE reaction typically shows a strong preference for the formation of (E)-alkenes (trans), especially with unstabilized or aryl-substituted phosphonates. tcichemicals.comnrochemistry.com Specific modifications, such as the Still-Gennari variation, can be employed to favor the (Z)-alkene product. wikipedia.orgnrochemistry.com

These features make the HWE reaction a more versatile and practical method for olefination in many synthetic contexts. adichemistry.comalfa-chemistry.com

Significance of β-Keto Phosphonates as Versatile Synthetic Intermediates

Within the broader class of phosphonates, β-keto phosphonates like Ethyl 3-diethoxyphosphoryl-4-oxopentanoate represent a particularly useful subclass of reagents. Their unique structure enables specific and valuable transformations.

The defining structural characteristic of a β-keto phosphonate (B1237965) is the presence of a carbonyl group at the beta (β) position relative to the phosphorus atom. This places a methylene (B1212753) or methine group directly between two powerful electron-withdrawing groups: the phosphonate (P=O) and the ketone (C=O).

In this compound, the proton on the carbon at the 3-position (the α-carbon relative to the ketone) is significantly acidic. This increased acidity is due to the stabilization of the resulting conjugate base (a carbanion) through resonance delocalization of the negative charge onto the oxygen atoms of both the carbonyl and the phosphonate groups. Consequently, this proton can be readily removed by a moderately strong base (e.g., sodium hydride or an alkoxide) to generate a highly stabilized phosphonate carbanion. nih.gov

| Property | Description |

| CAS Number | 57648-56-3 echemi.com |

| Molecular Formula | C11H21O6P echemi.com |

| Key Functional Groups | Ethyl ester, Diethoxyphosphoryl group, Ketone |

| Primary Reactive Site | Acidic α-proton at the C-3 position |

This table outlines the key properties of the title compound, this compound.

The primary synthetic utility of β-keto phosphonates is their role as precursors in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α,β-unsaturated ketones (enones). nih.gov The reaction of the stabilized carbanion derived from a β-keto phosphonate with an aldehyde or ketone leads directly to the formation of a new carbon-carbon double bond.

For example, the reaction of this compound with an aldehyde (R-CHO) under basic conditions proceeds via nucleophilic attack of the phosphonate carbanion on the aldehyde's carbonyl carbon. The resulting intermediate subsequently eliminates a water-soluble diethyl phosphate salt to yield an (E)-α,β-unsaturated keto-ester. This strategy is a cornerstone of organic synthesis due to the prevalence of the enone moiety in natural products and its utility as a Michael acceptor for further C-C bond formations. slideshare.net

The synthesis of β-keto phosphonates themselves is typically achieved through methods like the Michaelis-Arbuzov reaction with an α-halo ketone or, more commonly, through the acylation of the anion of an alkylphosphonate with an ester, a transformation often described as a Claisen-like or Corey-Kwiatkowski condensation. nih.govstackexchange.com

Chemical Importance of this compound

The significance of this compound in organic chemistry stems from its distinct molecular structure and the reactivity it imparts. This has led to its application in the synthesis of a variety of more complex molecules.

Unique Structural Characteristics as a β-Keto Phosphonate Ester

This compound is characterized by the presence of a phosphonate group at the β-position relative to a ketone, and it also contains an ester functional group. This arrangement of functional groups is pivotal to its reactivity. The phosphonate group, with its electron-withdrawing nature, increases the acidity of the adjacent α-protons, facilitating the formation of a stabilized carbanion. This carbanion is a key intermediate in many of its characteristic reactions.

The general structure of β-ketophosphonates combines the features of a ketone and a phosphonate ester. This unique combination allows for selective reactions at different parts of the molecule. For instance, the ketone can undergo typical carbonyl reactions, while the phosphonate moiety is instrumental in olefination reactions.

Below is a table summarizing the key structural features and corresponding reactivity of this compound:

| Structural Feature | Chemical Formula | Molar Mass | Key Functional Groups |

| This compound | C11H21O6P | 280.25 g/mol | Ester, Ketone, Phosphonate |

Identified Role as a Building Block for Complex Molecules

The primary role of this compound in organic synthesis is as a precursor for the formation of α,β-unsaturated ketones and other related structures. This is most notably achieved through the Horner-Wadsworth-Emmons (HWE) reaction. In this reaction, the phosphonate is first deprotonated with a base to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form an alkene, typically with high E-selectivity.

The HWE reaction is a powerful tool for the construction of carbon-carbon double bonds, and the use of β-keto phosphonate esters like this compound allows for the synthesis of α,β-unsaturated carbonyl compounds. These products are themselves valuable intermediates in the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals. For example, β-ketophosphonates are recognized as key intermediates for obtaining new prostaglandin (B15479496) analogues. nih.gov

Status as a Versatile Reagent in Contemporary Organic Synthesis

The versatility of this compound is a direct consequence of its multiple functional groups, which can be manipulated selectively. Beyond the well-established Horner-Wadsworth-Emmons reaction, the ketone and ester functionalities can be modified through various organic transformations. This allows for the introduction of additional complexity and the construction of diverse molecular frameworks.

The development of general and efficient procedures for the synthesis of β-ketophosphonates has further enhanced their status as versatile reagents. These methods often provide high yields and can be performed under mild conditions, making these compounds readily accessible for a wide range of synthetic applications.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related β-keto phosphonate esters is focused on several key areas:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to improving the synthesis of β-keto phosphonates themselves, aiming for more efficient, scalable, and environmentally friendly procedures.

Expansion of Synthetic Applications: Researchers are continuously exploring new applications of these reagents in the synthesis of complex target molecules. This includes their use in the total synthesis of natural products and the development of novel bioactive compounds.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving β-keto phosphonates, particularly the Horner-Wadsworth-Emmons reaction, is an ongoing area of investigation. These studies aim to improve the stereoselectivity and efficiency of these reactions.

Exploration of Reactivity: Research is also directed at uncovering new modes of reactivity for β-keto phosphonates, beyond their traditional role in olefination reactions.

The collective goal of this research is to further establish this compound and its analogues as indispensable tools in the arsenal (B13267) of the modern organic chemist, enabling the efficient and elegant synthesis of complex and valuable molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-diethoxyphosphoryl-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O6P/c1-5-15-11(13)8-10(9(4)12)18(14,16-6-2)17-7-3/h10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHDIEPTEMHAMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)C)P(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311883 | |

| Record name | Ethyl 3-(diethoxyphosphoryl)-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57648-56-3 | |

| Record name | NSC246174 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(diethoxyphosphoryl)-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Diethoxyphosphoryl 4 Oxopentanoate and Analogues

Established Synthetic Pathways to β-Keto Phosphonates

Traditional methods for the synthesis of β-keto phosphonates have been widely employed and are foundational to the field. These pathways, while effective, have certain limitations that have driven the development of more modern approaches.

Michaelis-Arbuzov Type Reactions for Dialkyl Acylphosphonates

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds. nih.gov This reaction classically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. nih.govorganic-chemistry.orgucla.edu The mechanism initiates with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. jk-sci.comwikipedia.org This is followed by a subsequent SN2 attack by the displaced halide anion on one of the alkoxy carbons of the phosphonium salt, yielding the final phosphonate (B1237965) product and an alkyl halide. jk-sci.comwikipedia.org

In the context of β-keto phosphonate synthesis, this reaction is adapted to use α-halo ketones as the electrophile. However, this approach can be limited by the availability and stability of the requisite α-halo ketone starting materials. The reaction conditions often require elevated temperatures, which can lead to side reactions. wikipedia.org

Key Features of the Michaelis-Arbuzov Reaction:

| Feature | Description |

| Reactants | Trialkyl phosphite and an α-halo ketone. |

| Product | β-Keto phosphonate. |

| Mechanism | Initial SN2 attack by phosphorus followed by dealkylation. wikipedia.org |

| Conditions | Typically requires heating (120-160 °C). wikipedia.org |

| Limitations | Availability of α-halo ketones, potential for side reactions at high temperatures. |

Acylation Strategies Involving Alkyl Phosphonate Anions

An alternative and widely utilized method for preparing β-keto phosphonates is the acylation of alkyl phosphonate anions. acs.org This approach involves the deprotonation of a simple alkyl phosphonate, such as diethyl methylphosphonate (B1257008), using a strong base to generate a nucleophilic carbanion. This anion then reacts with an acylating agent, such as an ester or acid chloride, to form the desired β-keto phosphonate. stackexchange.com

The choice of base is critical to the success of this reaction. Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly employed. stackexchange.comorganic-chemistry.org While effective, these strong bases can also lead to side reactions, and the reactions are often conducted at low temperatures (-78 °C) to maintain selectivity. organic-chemistry.org A significant advantage of this method is its versatility, as a wide range of acylating agents can be used to introduce various structural motifs. organic-chemistry.orgnih.gov

A milder, high-yielding procedure has been developed that allows the condensation of esters and phosphonates to occur at 0°C within minutes, making it suitable for large-scale preparations. organic-chemistry.org This method utilizes LDA and generates the phosphonate anion in the presence of the ester, which proceeds with high purity. organic-chemistry.org

Synthesis via 1,3-Phosphorus Migration from Vinyl Phosphates

A more novel approach to β-keto phosphonates involves the rearrangement of vinyl phosphates. acs.org This method relies on the treatment of a vinyl phosphate (B84403) with a strong base, which induces a 1,3-migration of the phosphorus group to afford the β-keto phosphonate. acs.orgacs.org This strategy is complementary to the Michaelis-Arbuzov and acylation methods as it utilizes an electrophilic phosphorus source, typically a dialkyl phosphorochloridate. acs.org

This pathway has proven particularly useful for the synthesis of β-keto phosphonates derived from cyclic ketones, which are often difficult to prepare using traditional methods. acs.org The rearrangement has been shown to be regiospecific in certain cases, particularly when initiated by halogen-metal exchange on 2-bromovinyl phosphates. nih.gov

Contemporary and Emerging Synthetic Approaches to Ethyl 3-diethoxyphosphoryl-4-oxopentanoate

Recent research has focused on developing more efficient, milder, and versatile methods for the synthesis of β-keto phosphonates, including this compound.

Phosphonate Coupling Reactions and Analogous Methods

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions for the formation of C-P bonds. beilstein-journals.org These methods offer a powerful alternative to traditional approaches. For instance, palladium-catalyzed coupling reactions between H-phosphonates and aryl or vinyl halides have been developed. organic-chemistry.org These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. organic-chemistry.org

Copper-catalyzed couplings have also emerged as a valuable tool. For example, the coupling of diazophosphonates with terminal alkynes catalyzed by copper(I) iodide provides a route to allenylphosphonates. organic-chemistry.org While not directly producing β-keto phosphonates, these methods highlight the potential of metal catalysis in forming diverse organophosphorus compounds that could be precursors to the target molecule.

Reactions Involving β-Enaminoesters with Phosphorus Electrophiles

A more recent and innovative strategy involves the use of β-enaminoesters as nucleophiles in reactions with phosphorus electrophiles. This approach leverages the nucleophilic character of the β-carbon of the enaminoester to attack a suitable phosphorus-containing electrophile. Subsequent hydrolysis of the resulting enamine intermediate would then yield the desired β-keto phosphonate. This method offers a potentially milder and more functional group tolerant alternative to the use of strong bases and highly reactive carbanions.

Utility of Lithium Organophosphonates in β-Ketophosphonate Formation

The condensation of esters and phosphonates via lithiated intermediates is a cornerstone for preparing β-keto phosphonates. This method offers high yields and operational simplicity, making it suitable for large-scale applications. organic-chemistry.org The generation of a phosphonate anion in the presence of an ester allows the reaction to proceed efficiently, often at 0°C, which avoids the need for cryogenic conditions (-78°C) that were traditionally required. organic-chemistry.org

One highly effective base for this transformation is lithium diisopropylamide (LDA), which facilitates the reaction within minutes and provides products in high purities (>90%). organic-chemistry.org This procedure is compatible with a wide range of structurally and electronically diverse esters, demonstrating broad applicability. organic-chemistry.org

To enhance chemoselectivity, particularly in complex molecules with multiple reactive sites, specialized lithium organophosphonates have been developed. The use of lithiated methyl α-(trimethylsilyl)methylphosphonate as a mild reagent enables a highly chemoselective synthesis of β-keto phosphonates from activated esters, such as pentafluorophenyl esters. organic-chemistry.orgnih.gov The steric bulk and α-effect of the trimethylsilyl (B98337) group improve functional group tolerance, allowing the reaction to proceed in the presence of unactivated esters. organic-chemistry.org This method has been shown to be superior to standard lithiated methylphosphonate in terms of both yield and substrate scope, especially with polyfunctionalized compounds. organic-chemistry.org

| Lithium Reagent/Base | Substrate | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Lithium diisopropylamide (LDA) | Structurally diverse esters | High yields (>90%), rapid reaction, avoids cryogenic temperatures | 0°C, minutes | organic-chemistry.org |

| Lithiated methyl α-(trimethylsilyl)methylphosphonate | Pentafluorophenyl esters | High chemoselectivity, tolerates unactivated esters, good for complex molecules | -78°C | organic-chemistry.org |

Diastereoselective and Enantioselective Synthesis of β-Keto Phosphonate Scaffolds

Controlling the stereochemistry during the formation of β-keto phosphonates is crucial for synthesizing advanced, nonracemic intermediates for pharmaceuticals and other biologically active molecules. acs.org Significant progress has been made in developing both diastereoselective and enantioselective methods to access these chiral phosphonates. mdpi.comunl.pt

Chiral Catalysis in Asymmetric β-Keto Phosphonate Synthesis

Asymmetric catalysis, using either metal complexes or small organic molecules (organocatalysis), provides a powerful means to synthesize C-chiral phosphonates with high enantioselectivity. mdpi.comresearchgate.net These methods often involve the asymmetric addition of phosphorus nucleophiles to electrophilic substrates. mdpi.com

One prominent strategy is the organocatalytic phospha-Michael reaction, which involves the conjugate addition of phosphonates to activated alkenes like α,β-unsaturated ketones. mdpi.com Chiral diarylprolinol catalysts have proven effective in this transformation, yielding optically active products with high enantioselectivity (up to 86–99% ee). mdpi.com Similarly, the phospha-aldol (or Pudovik) reaction, which is the enantioselective addition of a phosphite to a carbonyl compound, can furnish chiral α-hydroxy phosphonates, which are precursors to chiral β-keto phosphonates. unl.pt Cinchona alkaloids are effective catalysts for inducing high stereoinduction in these types of reactions. unl.pt

| Reaction Type | Catalyst Type | Key Features | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Phospha-Michael Addition | Chiral Diarylprolinol | Addition of phosphine (B1218219) oxides to α,β-unsaturated ketones | Up to 86-99% ee | mdpi.com |

| Phospha-Aldol (Pudovik) Reaction | Cinchona Alkaloids | Addition of phosphites to carbonyls; enantioselective protonation | High (79-92% ee) | unl.pt |

| Hydrophosphonylation of Imines | Thiourea-based catalysts | Simultaneous activation of phosphite and imine | High yields and ees | unl.pt |

Stereocontrol Strategies in the Formation of Advanced β-Keto Phosphonate Intermediates

Beyond chiral catalysis, stereocontrol can be achieved through the use of chiral auxiliaries. These are nonracemic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

A notable example is the diastereoselective vinyl phosphate/β-keto phosphonate rearrangement. acs.orgnih.gov In this approach, prochiral ketones are converted into vinyl phosphates containing a chiral auxiliary. The subsequent base-induced rearrangement to the β-keto phosphonate proceeds with a facial bias, leading to an excess of one diastereomer. nih.gov Nonracemic diols, such as (2R,4R)- or (2S,4S)-pentane-2,4-diol, have been successfully employed as chiral auxiliaries. acs.orgnih.gov The diastereomeric products can often be distinguished by ³¹P NMR spectroscopy, allowing for a straightforward determination of the diastereomeric excess (de). acs.orgnih.gov In some cases, the enol form of the resulting β-keto phosphonate can be crystallized, enabling the determination of its absolute stereochemistry through X-ray diffraction analysis. acs.orgnih.gov

| Prochiral Ketone Substrate | Chiral Auxiliary | Base | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| 4-(1,1-(ethylenedioxy)ethyl)-4-methylcyclohexanone | (2R,4R)- or (2S,4S)-pentane-2,4-diol | LTMP | 2.5:1 | nih.gov |

| 4-isopropylcyclohexanone | (2R,4R)- or (2S,4S)-pentane-2,4-diol | - | 2.0:1 | nih.gov |

| 4-methylcyclohexanone | (2R,4R)- or (2S,4S)-pentane-2,4-diol | - | 1.4:1 | nih.gov |

Reactivity and Transformational Chemistry of Ethyl 3 Diethoxyphosphoryl 4 Oxopentanoate

Nucleophilic Reactivity of the Diethoxyphosphoryl Moiety

The carbon atom situated between the phosphonate (B1237965) and the ketone groups is acidic, and its deprotonation leads to a stabilized carbanion. This nucleophilic center is key to the reactivity of the diethoxyphosphoryl moiety, enabling the formation of new carbon-carbon bonds through various reactions.

Horner-Wadsworth-Emmons Olefination for Carbon-Carbon Double Bond Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. wikipedia.org In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or a ketone to yield an alkene. nrochemistry.comorganic-chemistry.org For Ethyl 3-diethoxyphosphoryl-4-oxopentanoate, the carbanion generated by treatment with a base readily undergoes olefination, primarily at the carbon alpha to the phosphonate group.

The reaction typically begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. youtube.com The resulting intermediate subsequently collapses to form an oxaphosphetane, which then decomposes to yield the alkene and a water-soluble phosphate (B84403) byproduct. youtube.com The HWE reaction generally favors the formation of (E)-alkenes due to the thermodynamic stability of the intermediates leading to the trans product. wikipedia.orgnrochemistry.com

A notable application of this reactivity is seen in the synthesis of α,β-unsaturated ketones. For instance, the reaction of a similar β-ketophosphonate, (R)-Ethyl [5-(diethoxyphosphoryl)-4-oxopentan-2-yl]carbamate, with benzaldehyde (B42025) in the presence of barium hydroxide (B78521) as a base, yields the corresponding (E)-α,β-unsaturated ketone. nih.gov This transformation highlights the utility of the HWE reaction in extending the carbon chain and introducing a double bond with controlled stereochemistry.

| Reactant 1 | Reactant 2 | Base | Product | Yield |

|---|---|---|---|---|

| (R)-Ethyl [5-(diethoxyphosphoryl)-4-oxopentan-2-yl]carbamate | Benzaldehyde | Ba(OH)₂ | (R,E)-Ethyl [4-oxo-6-phenyl-hex-5-en-2-yl]carbamate | 95% |

Michael Addition Reactions with Activated Unsaturated Systems

The stabilized carbanion of this compound can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds, known as Michael acceptors. wikipedia.orglscollege.ac.in The Michael addition is a valuable method for the formation of carbon-carbon bonds and results in the creation of a 1,5-dicarbonyl compound or related structure. lscollege.ac.inlibretexts.org

The mechanism of the Michael reaction involves the 1,4-addition of the nucleophilic carbanion to the β-carbon of the activated alkene. wikipedia.orglibretexts.org This process is thermodynamically favorable due to the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. libretexts.org A variety of α,β-unsaturated compounds can serve as Michael acceptors, including enones, enals, esters, nitriles, and nitro compounds. libretexts.org

While specific examples detailing the Michael addition of this compound are not prevalent in the reviewed literature, the reactivity of related β-ketoesters and β-diketones in this context is well-established. nih.gov These compounds readily form stabilized enolates that undergo conjugate addition to a wide range of Michael acceptors. libretexts.org It is therefore highly probable that this compound would exhibit similar reactivity, providing access to more complex molecular architectures.

Substitution Reactions Leading to Substituted Phosphonate Esters

The diethoxyphosphoryl group can potentially undergo substitution reactions at the phosphorus center, leading to the formation of mixed phosphonate esters or phosphonamidates. A common strategy for achieving this involves the conversion of a symmetrical phosphonate diester into a monochlorinated intermediate, which can then be reacted with a desired nucleophile, such as an alcohol or an amine. mdpi.com

This transformation can be initiated by treating the phosphonate with an excess of a chlorinating agent like oxalyl chloride to generate the phosphonic chloride. mdpi.com This activated intermediate can then react with a variety of nucleophiles. For example, reaction with phenols or alcohols would yield mixed phosphonate esters, while reaction with amino acid esters would produce phosphonamidates. mdpi.com This methodology allows for the introduction of diverse functionalities onto the phosphorus atom, thereby modifying the properties of the parent molecule.

| Starting Material | Reagents | Potential Product Type |

|---|---|---|

| Symmetrical Dialkyl Phosphonate | 1. Oxalyl Chloride; 2. Phenol | Mixed Phenyl-Alkyl Phosphonate Ester |

| Symmetrical Dialkyl Phosphonate | 1. Oxalyl Chloride; 2. Amino Acid Ester | Phosphonamidate |

Transformations Involving the Ketone Functionality

The ketone carbonyl group in this compound is an electrophilic center that readily reacts with various nucleophiles. These reactions are fundamental to the derivatization of the compound into a variety of acyclic and cyclic structures.

Condensation Reactions with Nitrogen Nucleophiles (e.g., Hydrazines)

The reaction of 1,3-dicarbonyl compounds, a class to which this compound belongs, with hydrazines is a classical and efficient method for the synthesis of pyrazoles. nih.govyoutube.com This condensation reaction typically proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. nih.gov

The regioselectivity of the reaction with substituted hydrazines can be influenced by the different reactivities of the carbonyl groups present in the β-dicarbonyl compound. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) would be expected to yield a pyrazole with the phosphonate-containing side chain at either the 3- or 5-position of the pyrazole ring. The reaction is often carried out in a suitable solvent such as ethanol, and can be catalyzed by acid.

Derivatization to Cyclic Heterocyclic Systems (e.g., Pyrazoles, Furanones, Pyrrolidinones)

The versatile structure of this compound makes it a precursor for the synthesis of various heterocyclic systems.

Pyrazoles: As mentioned, the reaction with hydrazines is a direct route to substituted pyrazoles. nih.govresearchgate.net Multicomponent reactions involving a β-ketoester, an aldehyde, and a hydrazine can also lead to highly substituted pyrazoles. nih.gov

Furanones: The synthesis of 3(2H)-furanones can be achieved through various strategies, including the intramolecular cyclization of suitably functionalized precursors. nii.ac.jp For example, a plausible route could involve the transformation of the ketone in this compound into a leaving group, followed by intramolecular cyclization initiated by the enolate of the ester. A related synthesis of 4-alkylated 3(2H)-furanones proceeds via the alkylative intramolecular cyclization of 3-alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts, which are derived from β-ketoesters. nii.ac.jp

Pyrrolidinones: The synthesis of pyrrolidinone derivatives from phosphonate precursors has also been reported. One such approach involves the 1,3-dipolar cycloaddition of an N-benzyl-C-(diethoxyphosphoryl)nitrone with an appropriate dipolarophile. nih.gov The resulting isoxazolidine (B1194047) can then be rearranged to a pyrrolidinone. While not a direct transformation of the ketone in this compound, this demonstrates a pathway to phosphonate-substituted pyrrolidinones from related starting materials. Another strategy for synthesizing substituted pyrrolidines involves the aza-Michael addition of primary amines to a 3,4-difunctionalized-1,3-diene derived from a phosphonate, followed by intramolecular cyclization. researchgate.net

| Heterocyclic System | General Synthetic Strategy | Reference |

|---|---|---|

| Pyrazoles | Condensation of the β-ketophosphonate with hydrazines. | nih.govresearchgate.net |

| Furanones | Intramolecular cyclization of a functionalized β-ketoester derivative. | nii.ac.jp |

| Pyrrolidinones | Cycloaddition and rearrangement of a related phosphonate-containing precursor. | nih.gov |

Intramolecular Cyclization and Rearrangement Reactions

The structural arrangement of functional groups in this compound makes it a potential precursor for the synthesis of various heterocyclic compounds through intramolecular reactions. These transformations are often key steps in the construction of complex molecular architectures.

Synthesis of Lactone and Lactam Derivatives

The formation of lactone and lactam rings from precursors containing phosphonate esters is a well-established synthetic strategy. Typically, these reactions involve an intramolecular Horner-Wadsworth-Emmons (HWE) olefination. In this type of reaction, a phosphonate-stabilized carbanion attacks an aldehyde or ketone carbonyl group within the same molecule to form a cyclic alkene, which in the case of an ester-containing substrate, results in an α,β-unsaturated lactone.

For this compound, a hypothetical pathway to a lactone derivative would first require modification of the molecule to introduce a terminal aldehyde. This could be achieved through a series of protection, reduction, and deprotection steps. Once the aldehyde is in place, treatment with a suitable base would generate the phosphonate carbanion at the C-3 position, which could then attack the aldehyde intramolecularly to form a five- or six-membered lactone ring, depending on the length of the tether. The stereoselectivity of such cyclizations, particularly the formation of Z- or E-isomers of the resulting exocyclic double bond, can often be controlled by the choice of reaction conditions, including the base and solvent system.

Similarly, the synthesis of lactam derivatives would necessitate the conversion of the ethyl ester to an amide, followed by a similar intramolecular HWE reaction strategy. The transformation of the nitro group in related 2-diethoxyphosphoryl-4-nitroalkanoates into an amino group, followed by cyclization, has been shown to produce 3-(diethoxyphosphoryl)pyrrolidin-2-ones, which are valuable intermediates for α-methylidenelactams. researchgate.netthieme-connect.de

Table 1: Hypothetical Intramolecular HWE Cyclization for Lactone/Lactam Synthesis

| Precursor Type | Key Transformation | Potential Product |

| Aldehyde-phosphonate | Intramolecular HWE | Unsaturated Lactone |

| Aldehyde-phosphonamide | Intramolecular HWE | Unsaturated Lactam |

Note: This table represents a theoretical application of known methodologies to this compound and its derivatives, as direct experimental data for this specific compound was not found in the reviewed literature.

Formation of Cyclopropane (B1198618) Rings via Chain Extension Reactions

The synthesis of cyclopropane rings from phosphonate-containing compounds is another area of significant synthetic interest. While direct cyclopropanation of the γ-keto group in this compound is not a standard transformation, a plausible route involves a chain extension reaction followed by an intramolecular cyclization.

A related class of compounds, β-keto phosphonates, are known to undergo chain extension to form γ-keto phosphonates. This transformation provides a basis for hypothesizing a similar reactivity for this compound. For instance, a reaction sequence could be envisioned where the γ-keto phosphonate is first converted into an α,β-unsaturated ketone via a condensation reaction. Subsequent intramolecular Michael addition of the phosphonate carbanion onto the α,β-unsaturated system could then lead to the formation of a cyclopropane ring.

Alternatively, the synthesis of 1-(diethoxyphosphoryl)cyclopropanecarboxylates has been achieved through the cyclopropanation of triethyl phosphonoacetate with cyclic sulfates of terminal 1,2-diols. arkat-usa.org This suggests that with appropriate functional group manipulations, this compound could be a precursor to functionalized cyclopropyl (B3062369) phosphonates.

Table 2: Potential Strategy for Cyclopropane Formation

| Starting Material Derivative | Reaction Sequence | Intermediate | Final Product |

| α,β-Unsaturated Ketone | Intramolecular Michael Addition | Enolate | Cyclopropyl Ketone |

Note: This table outlines a potential synthetic route based on established reactivity patterns of similar compounds, as direct experimental validation for this compound was not available in the surveyed literature.

Strategic Applications of Ethyl 3 Diethoxyphosphoryl 4 Oxopentanoate in Complex Molecule Synthesis

Role as a Key Synthon in Multistep Organic Synthesis

Ethyl 3-diethoxyphosphoryl-4-oxopentanoate serves as a valuable synthon primarily due to the reactivity of its phosphonate (B1237965) group in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction allows for the stereoselective formation of carbon-carbon double bonds, typically with a strong preference for the (E)-alkene isomer. The phosphonate carbanion, generated by deprotonation with a suitable base, is highly nucleophilic and reacts efficiently with a wide range of aldehydes and ketones. Unlike the related Wittig reaction, a key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup, simplifying product purification.

The β-keto-ester functionality within the molecule provides additional strategic advantages. The ketone and ester groups can be chemically modified in subsequent steps, allowing for further elaboration of the molecular structure. This dual reactivity—olefination via the phosphonate and functional group manipulation at the keto-ester portion—establishes this compound as a powerful tool for carbon chain elongation and the introduction of complex functionalities in multistep synthetic sequences.

Total Synthesis of Complex Natural Products and Bioactive Molecules

The unique reactivity of this compound and related β-ketophosphonates makes them instrumental in the total synthesis of various complex molecules.

Precursor in the Synthesis of Prostaglandin (B15479496) Analogues

One of the most prominent applications of β-ketophosphonates is in the synthesis of prostaglandins (B1171923) and their analogues, a class of lipid compounds with diverse physiological effects. In many synthetic routes, the crucial ω-side chain of the prostaglandin is installed via a Horner-Wadsworth-Emmons reaction.

This strategy involves the reaction of a β-ketophosphonate, which serves as the precursor for the entire ω-chain, with a core cyclopentane (B165970) building block known as the Corey aldehyde. The HWE reaction forms an α,β-unsaturated ketone (an enone), which is a key intermediate. Subsequent stereoselective reduction of the ketone at the C-15 position yields the desired prostaglandin structure. This approach has been successfully employed in the synthesis of several commercially important prostaglandin analogues used to treat conditions like glaucoma.

| Prostaglandin Analogue | Therapeutic Use | Role of β-Ketophosphonate |

|---|---|---|

| Latanoprost | Glaucoma, Ocular Hypertension | Forms the ω-side chain via HWE reaction to create a key enone intermediate. |

| Bimatoprost | Glaucoma, Ocular Hypertension | Used to construct the ω-side chain through an HWE olefination. |

| Travoprost | Glaucoma, Ocular Hypertension | Serves as the building block for the ω-side chain, attached via an HWE reaction. |

Intermediates in the Preparation of Polycyclopropanated Natural Products

Polycyclopropanated natural products are a class of molecules characterized by multiple cyclopropane (B1198618) rings. Their synthesis is challenging due to the inherent strain of the three-membered ring. The primary methods for constructing cyclopropane rings involve transition-metal-catalyzed cyclopropanation with diazo compounds, the Simmons-Smith reaction, or the Johnson-Corey-Chaykovsky reaction using sulfur ylides.

A review of the scientific literature indicates that the use of this compound or other β-ketophosphonates as intermediates for the synthesis of polycyclopropanated natural products is not a documented strategy. The Horner-Wadsworth-Emmons reaction, the principal transformation for this reagent, leads to the formation of alkenes, not cyclopropanes. While specific variations like the homologous HWE reaction can produce cyclopropanes from α-phosphono-γ-lactones, this chemistry does not apply to β-ketophosphonates. Therefore, this application is not considered an established use for this class of compounds.

Contribution to the Synthesis of Diverse Heterocyclic Scaffolds

This compound and related β-ketophosphonates are effective substrates in multicomponent reactions (MCRs) for the synthesis of functionalized heterocyclic compounds. MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials.

A notable example is the Biginelli reaction, which condenses a β-dicarbonyl compound, an aldehyde, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). When a β-ketophosphonate is used as the dicarbonyl component, the reaction yields DHPMs bearing a phosphonate group at the 5-position. These phosphorylated heterocycles are of significant interest in medicinal chemistry due to their potential biological activities. The reaction has been optimized using various catalysts and conditions, including microwave irradiation, demonstrating its versatility with both aromatic and aliphatic aldehydes. This application highlights the utility of β-ketophosphonates in generating complex and diverse heterocyclic scaffolds efficiently.

| Reaction Name | Reactants | Heterocyclic Product | Significance |

|---|---|---|---|

| Biginelli Reaction | β-Ketophosphonate, Aldehyde, Urea/Thiourea | 5-Phosphoryl-3,4-dihydropyrimidin-2(1H)-one | Provides access to a library of potentially bioactive heterocyclic phosphonates in a single step. |

Development of Advanced Pharmaceutical Intermediates

The strategic utility of this compound extends to the synthesis of advanced pharmaceutical intermediates, which are crucial building blocks for active pharmaceutical ingredients (APIs). Its role in prostaglandin synthesis is a primary example, where it is used to construct the enone intermediate that is a precursor to a wide range of prostaglandin-based drugs.

Furthermore, the heterocyclic scaffolds synthesized using this reagent are themselves valuable pharmaceutical intermediates. The dihydropyrimidinone (DHPM) core, for instance, is found in numerous bioactive compounds, including calcium channel blockers and antiviral agents. By incorporating a phosphonate group via the Biginelli reaction, this compound provides a route to novel DHPM analogues for drug discovery programs. The phosphonate moiety can act as a bioisostere of a carboxylic acid or phosphate group, potentially improving the pharmacokinetic or pharmacodynamic properties of the resulting drug candidates.

Design and Synthesis of Novel Organophosphorus Reagents and Chiral Ligands

The development of novel organophosphorus reagents and chiral ligands is essential for advancing asymmetric catalysis. Chiral phosphine (B1218219) ligands, in particular, are pivotal in many transition-metal-catalyzed reactions that produce enantiomerically pure compounds. The synthesis of these complex ligands often involves multi-step sequences starting from specialized precursors.

However, a review of the literature does not indicate that this compound is used as a starting material or precursor for the design and synthesis of new, more complex organophosphorus reagents or chiral ligands. While methods exist for creating C-chiral phosphonates, such as the asymmetric hydrogenation of β-ketophosphonates, these transformations modify the existing scaffold rather than using it as a backbone to build a new ligand. Established routes to P-chiral phosphines and other ligands typically rely on different starting materials, such as phosphine-boranes or reagents derived from chiral alcohols. Consequently, the application of this compound as a platform for developing novel reagents and ligands is not an established strategy.

Mechanistic Investigations and Computational Studies on Reactions Involving Ethyl 3 Diethoxyphosphoryl 4 Oxopentanoate

Elucidation of Reaction Mechanisms

Understanding the stepwise process of a chemical reaction is fundamental to controlling its outcome. For reactions involving ethyl 3-diethoxyphosphoryl-4-oxopentanoate, various experimental techniques are employed to elucidate the reaction pathways and identify transient species.

Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants and catalysts. By monitoring the change in concentration of reactants or products over time, a rate law can be established, which provides clues about the molecularity of the rate-determining step. For instance, in reactions analogous to those involving ethyl 2-(diethylphosphono)propionate, the reaction progress can be followed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net

Spectroscopic methods offer a window into the structural changes occurring during a reaction. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P NMR) are particularly powerful for tracking the transformation of functional groups. For example, ³¹P NMR can be used to monitor the environment of the phosphorus atom in this compound, providing information on its involvement in intermediate formation or catalyst binding. researchgate.net In a study on a related phosphonate (B1237965), ³¹P-NMR was instrumental in observing the coexistence of different anionic species in the reaction medium. researchgate.net Infrared (IR) spectroscopy can track changes in carbonyl and phosphoryl groups, while UV-Vis spectroscopy may be employed if colored intermediates or products are formed.

The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. While often transient and present in low concentrations, various techniques can be used for their identification. In reactions involving phosphonates, the formation of enolates or other anionic intermediates is common. researchgate.net Low-temperature NMR spectroscopy can be used to slow down reaction rates and increase the lifetime of intermediates, allowing for their structural elucidation.

In a study of the reaction between ethyl 2-(diethylphosphono)propionate and 2,2-disubstituted-1,3-cyclopentanediones, NMR studies were crucial in observing the conversion of the diketone into the final product through an enolate intermediate. researchgate.net Although it was challenging to define the exact structures of all phosphorus-containing intermediates due to signal broadening, the presence of various anionic species of the phosphonate was confirmed. researchgate.net This highlights the complexity of such reaction mixtures and the importance of spectroscopic analysis in unraveling the roles of different species.

| Intermediate Type | Characterization Method | Key Spectroscopic Signature |

| Enolate | ¹H NMR | Appearance of a characteristic signal for the olefinic proton. researchgate.net |

| Phosphonate Anion | ³¹P NMR | Shift in the phosphorus signal compared to the starting material. researchgate.net |

| Chelate Complex | ³¹P NMR | Distinct phosphorus signal indicating a coordinated species. researchgate.net |

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for complementing experimental studies of reaction mechanisms. Theoretical calculations can provide detailed information about reaction energetics, transition state structures, and factors controlling selectivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and predicting their properties. It offers a good balance between accuracy and computational cost, making it suitable for investigating complex reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed.

For reactions involving this compound, DFT calculations can be used to:

Determine the activation energies for different possible reaction pathways, thereby identifying the most favorable route.

Optimize the geometries of transition states, providing insights into the bonding changes that occur during the rate-limiting step.

Calculate thermodynamic parameters such as reaction enthalpies and free energies to predict the feasibility of a reaction.

For example, in theoretical studies of cycloaddition reactions, DFT at the B3LYP level of theory has been successfully used to rationalize regioselectivity and stereoselectivity by calculating activation energies. researchgate.net Similar approaches can be applied to understand the reactivity of this compound in various transformations.

Many reactions involving chiral molecules or prochiral substrates can lead to the formation of multiple stereoisomers. Understanding and controlling this stereoselectivity is a major goal in organic synthesis. Computational studies can provide valuable insights into the origins of stereochemical control.

For reactions involving this compound, theoretical models can be used to:

Analyze the transition state structures leading to different stereoisomers. The relative energies of these transition states determine the stereochemical outcome of the reaction.

Identify the key non-covalent interactions, such as steric hindrance or hydrogen bonding, that favor the formation of one stereoisomer over another.

Rationalize the effect of catalysts, solvents, and substituents on the observed stereoselectivity.

Theoretical investigations into [3+2] cycloaddition reactions have shown that both electronic and steric effects can influence the stereoselectivity. researchgate.net By analyzing the transition states, researchers can understand why a particular stereoisomer is preferentially formed.

Beyond studying specific reactions, computational chemistry can also be used to predict the general reactivity patterns of a molecule. By calculating various molecular properties, it is possible to identify the most reactive sites and predict how the molecule will behave under different reaction conditions.

For this compound, computational analysis of its electronic structure can reveal:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the nucleophilic and electrophilic character of different parts of the molecule.

Electrostatic Potential Maps: These maps show the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions and Local Reactivity Indices: These conceptual DFT-based descriptors can quantify the local reactivity of different atoms in the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. For a comprehensive understanding of Ethyl 3-diethoxyphosphoryl-4-oxopentanoate, a combination of one-dimensional and multi-dimensional NMR experiments is employed. Due to the limited availability of published spectra for the title compound, this section will utilize data from the closely related and structurally similar β-ketophosphonate, diethyl (2-oxopropyl)phosphonate, as a model to illustrate the principles of spectral interpretation and structural assignment.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound based on the analysis of diethyl (2-oxopropyl)phosphonate.

| Atom Number | Structure Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity | J-coupling (Hz) |

| 1 | CH₃-C(O) | ~2.20 | ~27.1 | s | - |

| 2 | C=O | - | ~189.8 | - | - |

| 3 | CH | ~3.50 | ~55.0 (d) | dd | J(H,H) ≈ 6.0, J(P,H) ≈ 22.0 |

| 4 | C=O | - | ~202.0 | - | - |

| 5 | O-CH₂ | ~4.15 | ~61.5 | q | J(H,H) ≈ 7.1 |

| 6 | CH₃ | ~1.25 | ~14.1 | t | J(H,H) ≈ 7.1 |

| 7 | P=O | - | - | - | - |

| 8 | O-CH₂ (Phosphonate) | ~4.10 | ~62.5 (d) | m | J(H,H) ≈ 7.1, J(P,H) ≈ 7.0 |

| 9 | CH₃ (Phosphonate) | ~1.30 | ~16.3 (d) | t | J(H,H) ≈ 7.1, J(P,H) ≈ 6.0 |

Note: The chemical shifts and coupling constants are approximate and are presented for illustrative purposes.

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For the title compound, a COSY spectrum would be expected to show a correlation between the methylene (B1212753) protons of the ethyl ester (position 5) and the methyl protons (position 6). Similarly, the protons of the ethoxy groups on the phosphonate (B1237965) moiety would show a correlation between the methylene (position 8) and methyl (position 9) protons. A key correlation would also be observed between the methine proton at position 3 and the methylene protons of the ethyl ester.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link the proton signals to their corresponding carbon signals as outlined in Table 1. For instance, the proton signal at ~2.20 ppm would correlate with the carbon signal at ~27.1 ppm, confirming the assignment of the acetyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different structural fragments. Key expected HMBC correlations for this compound would include:

The protons of the acetyl methyl group (position 1) to the carbonyl carbon at position 2.

The methine proton at position 3 to the carbonyl carbons at positions 2 and 4, as well as to the carbons of the diethoxyphosphoryl group.

The methylene protons of the ethyl ester (position 5) to the ester carbonyl carbon (position 4) and the methyl carbon (position 6).

This compound possesses a chiral center at the carbon atom bearing the phosphonate group (position 3). In the presence of another chiral center, this would lead to the formation of diastereoisomers. Advanced NMR techniques can be employed to differentiate between these diastereomers. The distinct spatial environments of the nuclei in different diastereomers can result in slight variations in their chemical shifts and coupling constants. High-field NMR spectrometers can often resolve these small differences, leading to separate signals for each diastereomer in both ¹H and ¹³C NMR spectra. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can provide through-space correlations between protons, offering insights into the relative stereochemistry of the molecule.

In situ NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. This technique could be applied to study the synthesis of this compound, for example, in a Michael addition reaction. By acquiring spectra at regular intervals, the disappearance of starting material signals and the appearance of product signals can be tracked, providing kinetic data for the reaction. Furthermore, the detection of transient intermediates could offer valuable mechanistic insights into the reaction pathway.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), the elemental composition can be definitively established. For the title compound (C₁₁H₂₁O₆P), the expected exact mass can be calculated and compared with the experimentally determined value, providing strong evidence for the proposed molecular formula.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Difference (ppm) |

| [M+H]⁺ | 281.1154 | Hypothetical Value | Hypothetical Value |

| [M+Na]⁺ | 303.0973 | Hypothetical Value | Hypothetical Value |

Note: Observed mass and mass difference are hypothetical as specific experimental data is not available.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (often the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways for organophosphorus compounds would be expected.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 235 | [M - C₂H₅O]⁺ (Loss of ethoxy radical from ester) |

| 207 | [M - C₂H₅O - C₂H₄]⁺ (Subsequent loss of ethene from phosphonate) |

| 179 | [M - C₂H₅O - 2(C₂H₄)]⁺ (Loss of both ethene molecules) |

| 137 | [P(O)(OH)₂]⁺ fragment |

The fragmentation pattern would likely involve cleavages at the ester and phosphonate groups. Common losses would include the ethoxy group from the ester, and successive losses of ethene from the diethoxyphosphoryl group via McLafferty-type rearrangements. The observation of these characteristic fragment ions would provide strong confirmatory evidence for the structure of this compound and could be used to differentiate it from structural isomers that would exhibit different fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present in a compound. For this compound, these methods are instrumental in confirming its key structural features, namely the ketone carbonyl, ester carbonyl, and the diethoxyphosphoryl groups.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The absorption frequencies are characteristic of specific bonds and functional groups. In the case of this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its constituent functional moieties.

The most prominent features in the IR spectrum would be the strong absorptions arising from the carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl groups—a ketone and an ester—two distinct bands are anticipated. The ketonic carbonyl stretch typically appears in the range of 1725-1705 cm⁻¹, while the ester carbonyl stretch is generally found at a slightly higher frequency, between 1750-1735 cm⁻¹. The precise positions of these bands can be influenced by the electronic environment and potential intramolecular interactions.

Another key diagnostic band is that of the phosphoryl (P=O) group. The stretching vibration of the P=O bond is typically strong and appears in the region of 1290-1250 cm⁻¹. This absorption is a clear indicator of the phosphonate functionality. Additionally, the P-O-C (ester) linkages of the diethoxyphosphoryl group will produce strong, characteristic absorption bands in the fingerprint region, typically around 1170-950 cm⁻¹. The C-O stretching vibrations of the ethyl ester group would also be visible in this region, generally between 1300-1000 cm⁻¹. The presence of C-H bonds in the ethyl and methyl groups will be confirmed by stretching vibrations in the 3000-2850 cm⁻¹ range and various bending vibrations at lower wavenumbers. libretexts.org

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing nonpolar and symmetric bonds. For this compound, the C=O and P=O stretching modes are also Raman active and would appear in the spectrum. The symmetric vibrations of the carbon skeleton may be more prominent in the Raman spectrum compared to the IR spectrum. By using both IR and Raman spectroscopy, a more complete vibrational analysis can be achieved, allowing for a confident identification of the functional groups and confirmation of the molecular structure.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C=O Stretch | Ester | 1750 - 1735 | Strong |

| C=O Stretch | Ketone | 1725 - 1705 | Strong |

| C-H Stretch | Alkyl (sp³) | 3000 - 2850 | Medium to Strong |

| P=O Stretch | Phosphonate | 1290 - 1250 | Strong |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

| P-O-C Stretch | Phosphonate Ester | 1170 - 950 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

While spectroscopic methods provide valuable information about the functional groups and connectivity within a molecule, single-crystal X-ray crystallography stands as the unequivocal technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive proof of a compound's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The resulting structural model reveals accurate bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation and stereochemistry.

For organophosphorus compounds like this compound, which may not readily form crystals suitable for X-ray diffraction, the synthesis of solid derivatives is a common and effective strategy. acs.org By reacting the parent compound to create a crystalline derivative, it becomes possible to subject it to crystallographic analysis. The core molecular framework of the original compound is preserved in the derivative, allowing for its structural elucidation.

The application of X-ray crystallography to phosphonate derivatives has been instrumental in understanding their structural chemistry. tandfonline.comtandfonline.com For instance, the analysis of a functionalized phosphonate derivative would precisely determine the geometry around the phosphorus atom, which is typically tetrahedral. It would also reveal the conformation of the ethoxy groups attached to the phosphorus and the spatial relationship between the phosphoryl group, the ketone, and the ester moieties. Furthermore, the crystallographic data elucidates the intermolecular interactions present in the crystal lattice, such as hydrogen bonding or van der Waals forces, which govern the packing of molecules in the solid state. acs.org

As a representative example of the type of data obtained from such an analysis, the crystallographic parameters for a related functionalized copper phosphonate, [Cu₂(H₂L)(H₂O)₄]·2H₂O, are presented below. tandfonline.com This illustrates the detailed structural information that can be obtained for derivatives within the broader class of phosphonate compounds.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.912 |

| b (Å) | 6.834 |

| c (Å) | 9.215 |

| α (°) | 85.14 |

| β (°) | 80.27 |

| γ (°) | 70.19 |

| Volume (ų) | 344.1 |

| Z | 1 |

This definitive structural information is crucial for understanding structure-activity relationships, reaction mechanisms, and the rational design of new compounds with specific properties.

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 3-diethoxyphosphoryl-4-oxopentanoate?

- Methodological Answer : The synthesis involves condensation reactions (e.g., between ethyl 2-methyl-3-oxobutanonate and ethyl bromoacetate) followed by hydrolysis and phosphorylation steps. Key variables include:

- Catalyst selection : Use phosphorus trisulfide (P₄S₃) for phosphorylation, but yields may vary (3% observed vs. literature 20–22% ).

- Reaction conditions : Optimize temperature (e.g., heating for 1 hour at 138–140°C) and solvent polarity to reduce side reactions.

- Purification : Distillation under reduced pressure (e.g., 3 mm Hg) improves purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 112 [M⁺]) and fragmentation patterns .

- NMR spectroscopy : Analyze δ<sup>31</sup>P NMR for phosphoryl group signals and δ<sup>13</sup>C NMR for carbonyl/ester functionalities.

- Elemental analysis : Compare calculated vs. observed C, H, and P percentages (e.g., Anal. Calcd for C₆H₈S: C, 64.27; H, 7.19; S, 28.54) .

Q. What role does the diethoxyphosphoryl group play in the compound’s reactivity?

- Methodological Answer : The phosphoryl group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., in Michael reactions). Comparative studies with non-phosphorylated analogs (e.g., ethyl 4-oxovalerate) show reduced reactivity in coupling reactions .

Advanced Research Questions

Q. How can enantioselective pathways be designed for derivatives of this compound?

- Methodological Answer :

- Catalytic hydrogenation : Use Ru[(R)-BINAP]Cl₂ complexes under high H₂ pressure (50 bar) to achieve up to 98.7% enantiomeric excess (ee) in β-keto ester reductions .

- Chiral auxiliaries : Introduce enantiopure ligands (e.g., BINOL derivatives) during phosphorylation to control stereochemistry .

Q. How should researchers address contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-validation : Compare MS and NMR data with independent synthetic batches and literature (e.g., discrepancies in m/z 97 base peak intensity ).

- Isotopic labeling : Use <sup>13</sup>C-labeled intermediates to track signal assignments in complex spectra .

Q. What strategies improve the compound’s stability during long-term storage?

- Methodological Answer :

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation of the phosphoryl group.

- Low-temperature storage : Keep at –20°C in anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .

Data-Driven Analysis

Q. How does the substitution pattern (e.g., methyl vs. ethoxy groups) affect bioactivity in phosphonate analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) : Replace the ethoxy group with methyl (C₁₁H₂₁O₄P) to assess changes in enzyme inhibition (e.g., acetylcholinesterase).

- Comparative assays : Test analogs (e.g., triethyl 3-methyl-4-phosphonocrotonate) for IC₅₀ values against target receptors .

Troubleshooting Synthesis Challenges

Q. Why might phosphorylation yields drop below 5%, and how can this be resolved?

- Methodological Answer :

- Moisture control : Trace water deactivates P₄S₃; use rigorous drying (e.g., molecular sieves in THF).

- Stoichiometry : Increase P₄S₃ molar ratio (1.5:1 vs. substrate) to drive reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.